molecular formula C13H20BNO2S B3302678 3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 918350-15-9

3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B3302678
CAS No.: 918350-15-9
M. Wt: 265.2 g/mol
InChI Key: IQLLWSWXHVVORX-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative characterized by a pyridine core substituted with a methyl group at position 3, a methylsulfanyl (thioether) group at position 2, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s ability to facilitate carbon-carbon bond formation under palladium catalysis .

Properties

IUPAC Name

3-methyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2S/c1-9-7-10(8-15-11(9)18-6)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLLWSWXHVVORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, commonly referred to as TPA-MP-1 or MMTDP, is a novel compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H20_{20}BNO2_2S, with a molecular weight of approximately 265.2 g/mol. The compound features a pyridine ring substituted with a methyl group and a methylsulfanyl group, along with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC13_{13}H20_{20}BNO2_2S
Molecular Weight265.2 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point374.3 ± 42.0 °C
Purity≥95%

Research indicates that TPA-MP-1 may act as an enzyme inhibitor through reversible covalent bonding to nucleophilic sites within enzymes. This interaction can modulate enzyme activity and is particularly valuable in drug design aimed at specific disease pathways. The presence of the boron atom in its structure allows for unique interactions with biological molecules, potentially influencing their function.

Anticancer Potential

Studies have shown that compounds similar to TPA-MP-1 exhibit significant anticancer properties. For instance, derivatives of related pyridine compounds have been reported to inhibit the growth of cancer cells while sparing non-tumorigenic cells . The ability to selectively target cancerous cells makes TPA-MP-1 a candidate for further investigation in oncology.

Case Studies

Several studies highlight the biological activity of TPA-MP-1:

  • Inhibition Studies : A study demonstrated that TPA-MP-1 could inhibit specific enzymes involved in cancer cell proliferation. The mechanism was linked to its ability to form reversible covalent bonds with active site residues.
  • Cell Line Experiments : In vitro experiments using murine liver cell lines showed that TPA-MP-1 inhibited tumorigenic cell growth significantly at concentrations around 10 µM without affecting healthy cells .
  • Pharmacological Investigations : Research on related compounds has indicated potential pathways for therapeutic intervention through modulation of signaling pathways associated with cancer metastasis and cell motility .

Structure-Activity Relationship (SAR)

The unique structural features of TPA-MP-1 contribute significantly to its biological activity. The combination of the dioxaborolane functionality with the pyridine structure allows for enhanced reactivity and selectivity towards biological targets. Comparative analysis with similar compounds reveals that modifications in the substituents can lead to variations in potency and selectivity.

Compound NameStructure TypeUnique Features
2-MethylpyridinePyridine ringCommonly used in organic synthesis; lacks dioxaborolane
4-Methylthio-phenylboronic acidPhenylboronic acidFocused on Suzuki coupling reactions; less complex
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneDioxaborolanePrimarily used as a reagent; lacks biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and properties of analogous pyridine-based boronic esters:

Compound Name Substituents (Position) Molecular Weight Purity Key Features Reference
3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Me, 2-SMe, 5-boronate Not specified 95%+ Electron-donating SMe group; used in cross-coupling reactions.
4-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 4-Me, 2-SMe, 5-boronate Not specified 95%+ Methyl at position 4 may alter steric/electronic effects.
3-Methyl-2-(methylsulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Me, 2-SO₂Me, 5-boronate 297.18 98% Sulfonyl group (electron-withdrawing) reduces boronate reactivity.
2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Cl, 3-cyclobutoxy, 5-boronate ~323.7 (calc.) 96% Chloro as a leaving group; cyclobutoxy adds steric bulk.
3-Chloro-2-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Cl, 2-cyclopropyl, 5-boronate 279.57 95%+ Cyclopropyl introduces strain; chloro enables functionalization.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 5-boronate, 2-CF₃ 278.18 95%+ CF₃ group enhances electron-withdrawing effects, stabilizing the boronate.

Key Findings:

Electronic Effects :

  • Electron-donating groups (e.g., methylsulfanyl in the target compound) may enhance the nucleophilicity of the boronate, favoring transmetallation in Suzuki reactions. Conversely, electron-withdrawing substituents like sulfonyl () or trifluoromethyl () reduce reactivity but improve stability.
  • The position of substituents (e.g., methyl at position 3 vs. 4) alters steric hindrance and electronic distribution, impacting reaction yields .

Steric Considerations :

  • Bulky groups such as cyclobutoxy () or cyclopropyl () reduce reaction rates in cross-couplings due to steric hindrance.

Functional Group Utility :

  • Chloro-substituted derivatives () serve as intermediates for further functionalization via nucleophilic substitution.
  • Hydrazinyl groups (e.g., PN-1774 in ) enable condensation reactions, expanding synthetic utility beyond cross-couplings.

Physical Properties :

  • Purity levels (95–98%) are critical for pharmaceutical applications, with higher purity reducing side reactions .
  • Molecular weights (219–323 g/mol) influence solubility and handling in organic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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